(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate
Description
“(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate” (molecular formula: C₁₃H₂₁N₃O₂, molecular weight: 264.32 g/mol) is a chiral carbamate derivative featuring a pyrimidine ring, a pyrrolidine moiety, and a tert-butyl carbamate group . Its stereochemistry at the pyrrolidine-3-yl position (S-configuration) and the pyrimidin-2-yl substituent distinguish it from related compounds. The pyrimidine ring contributes to π-π stacking interactions in biological systems, while the tert-butyl group enhances steric protection of the carbamate, improving metabolic stability . This compound is widely used as a building block in pharmaceutical research, particularly in kinase inhibitor development and agrochemical synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIIGOQQFQWRET-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The target compound features a pyrrolidine core with two critical substituents: a pyrimidin-2-yl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 3-position in the (S)-configuration. Key challenges include:
- Stereoselective installation of the Boc group at C3.
- Regioselective coupling of the pyrimidine moiety at N1.
- Compatibility of protecting groups during multi-step sequences.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):
- Pyrimidin-2-ylpyrrolidine backbone : Derived from a pyrrolidine ring functionalized at N1.
- Boc-protected amine : Introduced via carbamate formation at C3.
Boc
|
[Pyrimidin-2-yl]-N-(pyrrolidin-3-yl) → (S)-tert-butyl carbamate
Synthetic Routes and Methodologies
Route 1: Boc Protection Followed by Pyrimidine Coupling
Synthesis of (S)-Pyrrolidin-3-amine
Chiral pyrrolidin-3-amine serves as the starting material. Enantioselective synthesis methods include:
- Asymmetric hydrogenation of pyrroline derivatives using chiral catalysts (e.g., Rh-DuPhos).
- Enzymatic resolution of racemic amines via lipase-catalyzed acetylation.
Boc Protection of the Amine
The 3-amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
(S)-Pyrrolidin-3-amine + Boc₂O → (S)-tert-butyl pyrrolidin-3-ylcarbamate
Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature, 12 h.
N1 Functionalization with Pyrimidin-2-yl
The pyrrolidine nitrogen (N1) is coupled to pyrimidin-2-yl via Buchwald-Hartwig amination :
(S)-tert-butyl pyrrolidin-3-ylcarbamate + 2-chloropyrimidine → Target compound
Catalyst System : Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C, 24 h.
Yield : 60–75% after column purification.
Route 2: Pyrimidine Installation Prior to Boc Protection
Synthesis of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine
A two-step sequence achieves N1 functionalization:
- Mitsunobu Reaction : Coupling pyrrolidin-3-ol with 2-hydroxypyrimidine using DIAD and PPh₃.
- Amine Deprotection : Hydrolysis of intermediates to yield the free amine.
Boc Protection
The amine is protected as in Route 1, yielding the target compound.
Route 3: Cyclization Strategies
Ring-Closing Metathesis (RCM)
A diene precursor undergoes RCM using Grubbs II catalyst:
CH₂=CH-(CH₂)₂-NH-Pyrimidine → Pyrrolidine ring
Post-Cyclization Functionalization
The resulting pyrrolidine is Boc-protected at C3 and purified via recrystallization.
Optimization and Challenges
Stereochemical Control
Coupling Efficiency
- Catalyst Screening : Pd-based systems outperform Cu in aryl amination (Table 1).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve pyrimidine coupling yields by 15–20%.
Table 1 : Catalyst Performance in Pyrimidine Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 75 |
| CuI | Phenanthroline | DMSO | 40 |
| Ni(acac)₂ | BINAP | THF | 55 |
Analytical Characterization
Spectroscopic Data
Industrial and Environmental Considerations
Scalability
Route 1 is preferred for large-scale synthesis due to fewer steps and higher yields.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 8.2 (Route 1) vs. 12.5 (Route 3).
- Solvent Recovery : Toluene and DCM are recycled via distillation (85% efficiency).
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the free amine, a critical step in synthetic applications.
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : Room temperature
-
Time : 2–4 hours
Outcome :
| Yield | Purity (HPLC) | Reference |
|---|---|---|
| 85–92% | >95% |
Mechanistic Insight :
Protonation of the carbamate oxygen by TFA facilitates nucleophilic attack by water, releasing CO₂ and the free amine .
Nucleophilic Aromatic Substitution at Pyrimidine
The pyrimidine ring participates in nucleophilic substitution reactions at the 4- and 6-positions, enabling diversification.
Example Reaction :
Reaction with sodium methoxide in methanol under reflux introduces methoxy groups:
| Reaction Time | Yield | Conditions |
|---|---|---|
| 6 hours | 78% | 80°C, anhydrous |
Key Applications :
-
Synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery.
Alkylation and Acylation of the Deprotected Amine
After Boc removal, the secondary amine undergoes alkylation or acylation to form derivatives.
Alkylation Example :
Reaction with methyl iodide in the presence of a base:
| Base | Solvent | Yield |
|---|---|---|
| NaHCO₃ | DMF | 89% |
Acylation Example :
Reaction with acetyl chloride:
| Catalyst | Temperature | Yield |
|---|---|---|
| Et₃N | 0–25°C | 91% |
Stereoselective Functionalization of Pyrrolidine
The (S)-configured pyrrolidine ring enables enantioselective transformations.
Chiral Resolution :
-
Use of (R)- or (S)-specific catalysts in asymmetric hydrogenation or cross-coupling reactions .
-
Example: Pd-catalyzed C–H activation to introduce aryl groups at the 3-position .
Impact on Bioactivity :
-
Stereochemistry influences binding affinity to biological targets like G protein-coupled receptors (GPCRs).
Cross-Coupling Reactions Involving Pyrimidine
The pyrimidine moiety can be modified via palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling :
Installation of aryl/heteroaryl groups at the pyrimidine 4-position:
| Catalyst | Base | Yield |
|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 72% |
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but is sensitive to strong oxidizers.
Thermal Degradation :
-
Decomposition above 200°C, releasing CO₂ and tert-butanol.
Oxidative Stability : -
Susceptible to peroxide-mediated oxidation at the pyrrolidine nitrogen .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Anticancer Activity
Research has demonstrated that (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate exhibits promising anticancer properties. Its structure allows it to interact with biological targets involved in tumor progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells, displaying significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The IC50 values indicate effective inhibition of cell proliferation at nanomolar concentrations, highlighting its potential as a therapeutic agent.
Immunomodulatory Effects
The compound also shows potential as an immunotherapeutic agent. It has been found to enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway.
Case Study: PD-L1 Inhibition
A PhD thesis explored the effects of this compound on mouse splenocytes exposed to recombinant PD-L1. The results indicated that it could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor. This mechanism is critical for enhancing anti-tumor immunity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; significant cytotoxicity observed | PubChem |
| Immunomodulatory | Enhances immune cell activity; inhibits PD-1/PD-L1 pathway | [PhD Thesis on PD-L1 Inhibition] |
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Pyrimidine vs. Pyridine Derivatives
The target compound’s pyrimidin-2-yl group enables stronger hydrogen bonding and π-π interactions compared to pyridine derivatives like tert-butyl (4-chloropyridin-2-yl)carbamate . Chlorine in the latter increases electrophilicity but reduces solubility, whereas pyrimidine’s nitrogen-rich structure enhances binding to biological targets (e.g., kinase ATP pockets) .
Stereochemical and Substituent Effects
Carbamate Variations
Methylcarbamates (e.g., tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate ) exhibit higher polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound’s tertiary carbamate.
Biological Activity
(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate, commonly referred to by its CAS number 1421019-15-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is C13H20N4O2, with a molecular weight of 264.32 g/mol. The compound features a pyrimidine ring attached to a pyrrolidine moiety, which contributes to its biological activity.
Research indicates that compounds similar to (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate may interact with various biological targets, including kinases and receptors involved in inflammatory responses. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, influencing cellular signaling pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in cell lines, indicating potential use in treating inflammatory diseases .
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrolidine structure have been linked to enhanced anti-proliferative activity in tumor models .
- Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Study 1: Inhibition of p38 MAPK
A study explored the effects of related compounds on the p38 MAPK pathway, crucial in inflammation and cancer. Compounds showed IC50 values ranging from 0.004 μM to 53 nM against p38 MAPK, indicating strong inhibitory potential . While direct data on (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is limited, these findings suggest a promising avenue for further investigation.
Study 2: Cytotoxicity in Cancer Models
Research on similar pyrrolidine derivatives demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in improving biological activity .
Toxicological Profile
The safety data sheet for (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate indicates no classified hazards under standard conditions. However, specific toxicological data regarding acute toxicity or long-term exposure effects are currently unavailable . Further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | 80 | 16 | 65 | 95 | |
| Microwave-Assisted | 120 | 1 | 82 | 98 | |
| Industrial Scale (Batch) | 70 | 24 | 75 | 99 |
Which analytical techniques are most effective for characterizing this compound and ensuring purity?
Methodological Answer:
- Chiral HPLC: Resolves enantiomers using a Chiralpak® AD-H column (hexane:IPA = 90:10, 1 mL/min) .
- NMR Spectroscopy: Confirm stereochemistry via H and C NMR. Key signals:
- Mass Spectrometry (ESI-MS): [M+H] peak at m/z 293.3 .
- X-ray Crystallography: Validates absolute configuration for chiral centers .
How can enantiomeric purity be maintained during synthesis and purification?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (S)-BINOL) during synthesis to prevent racemization .
- Dynamic Kinetic Resolution (DKR): Employ catalysts like Ru-complexes to favor the (S)-enantiomer .
- Purification: Chiral stationary phases in HPLC or simulated moving bed (SMB) chromatography achieve >99% enantiomeric excess (ee) .
What reaction mechanisms govern the stability of the carbamate group under acidic/basic conditions?
Methodological Answer:
- Acidic Hydrolysis: The tert-butyl carbamate undergoes cleavage via protonation of the carbonyl oxygen, forming CO and tert-butanol. Rate depends on pH and temperature .
- Basic Conditions: Nucleophilic attack by hydroxide ions at the carbonyl carbon, releasing pyrrolidin-3-amine .
- Stabilization Strategies:
How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?
Methodological Answer:
The pyrrolidine-pyrimidine scaffold serves as a linker between E3 ligase ligands and target protein binders. Key steps:
Conjugation: React the carbamate’s amine with a warhead (e.g., thalidomide derivative) via carbodiimide coupling .
Biological Evaluation: Assess degradation efficiency (DC) in cell lines using Western blot or nano-LUC assays .
How should researchers address contradictions in yield data across different synthetic protocols?
Methodological Answer:
- Root-Cause Analysis:
- Statistical Optimization: Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. stirring rate) .
What strategies mitigate challenges in scaling up synthesis from lab to industrial production?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer, reducing reaction time from 24 hours to 2–4 hours .
- Cost-Efficiency: Replace DIPEA with cheaper bases (e.g., KCO) without compromising yield .
- Waste Reduction: Solvent recovery systems (e.g., distillation) and catalytic recycling .
What are the stability profiles and recommended storage conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis (humidity) and oxidation (light).
- Storage: -20°C under argon in amber vials. Desiccants (e.g., silica gel) prevent moisture uptake .
- Shelf Life: 24 months when stored properly; monitor via periodic HPLC .
How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to H receptors using PDB ID 6D26. Key interactions:
- Pyrimidine N1 forms hydrogen bonds with Asp.
- Carbamate carbonyl interacts with Tyr .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
